molecular formula C35H52O4 B12656616 Bis(nonylphenyl) glutarate CAS No. 93982-12-8

Bis(nonylphenyl) glutarate

Cat. No.: B12656616
CAS No.: 93982-12-8
M. Wt: 536.8 g/mol
InChI Key: XOLPFCCYOWNLPE-UHFFFAOYSA-N
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Preparation Methods

The preparation of bis(nonylphenyl) glutarate involves the esterification of glutaric acid with nonylphenol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to drive the reaction to completion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Bis(nonylphenyl) glutarate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Bis(nonylphenyl) glutarate has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(nonylphenyl) glutarate involves its interaction with molecular targets through ester linkages. These interactions can lead to the formation of crosslinked networks in polymers and proteins. The compound can also undergo hydrolysis to release nonylphenol and glutaric acid, which can further participate in biochemical pathways .

Properties

CAS No.

93982-12-8

Molecular Formula

C35H52O4

Molecular Weight

536.8 g/mol

IUPAC Name

bis(2-nonylphenyl) pentanedioate

InChI

InChI=1S/C35H52O4/c1-3-5-7-9-11-13-15-22-30-24-17-19-26-32(30)38-34(36)28-21-29-35(37)39-33-27-20-18-25-31(33)23-16-14-12-10-8-6-4-2/h17-20,24-27H,3-16,21-23,28-29H2,1-2H3

InChI Key

XOLPFCCYOWNLPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OC(=O)CCCC(=O)OC2=CC=CC=C2CCCCCCCCC

Origin of Product

United States

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